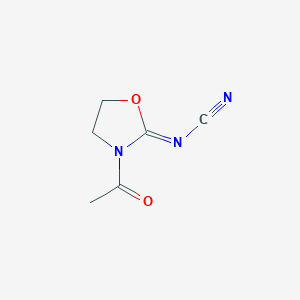
N-(3-Acetyloxazolidin-2-ylidene)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Acetyloxazolidin-2-ylidene)cyanamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of N-(3-Acetyloxazolidin-2-ylidene)cyanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often utilize solvent-free reactions, which are both economical and efficient .
Chemical Reactions Analysis
N-(3-Acetyloxazolidin-2-ylidene)cyanamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . Major products formed from these reactions are often heterocyclic compounds, which have significant biological activities .
Scientific Research Applications
N-(3-Acetyloxazolidin-2-ylidene)cyanamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . In the industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of N-(3-Acetyloxazolidin-2-ylidene)cyanamide involves its ability to act as a nucleophile and an electrophile due to its unique nitrogen-carbon-nitrogen connectivity . This duality allows it to participate in various chemical reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved in its action are primarily related to its ability to form heterocyclic structures, which are crucial in medicinal chemistry .
Comparison with Similar Compounds
N-(3-Acetyloxazolidin-2-ylidene)cyanamide is similar to other cyanoacetamides, such as N-cyanoacetamide and N-aryl cyanoacetamide . its unique structure, which includes an oxazolidine ring, distinguishes it from other compounds in this class . This unique structure enhances its reactivity and makes it a valuable precursor in the synthesis of various heterocyclic compounds .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(3-acetyl-1,3-oxazolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C6H7N3O2/c1-5(10)9-2-3-11-6(9)8-4-7/h2-3H2,1H3 |
InChI Key |
XRKLHJXXCKQVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC1=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


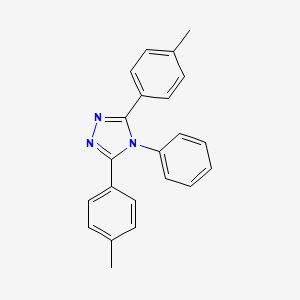

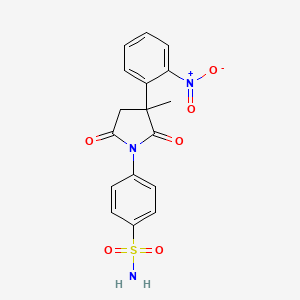

![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)

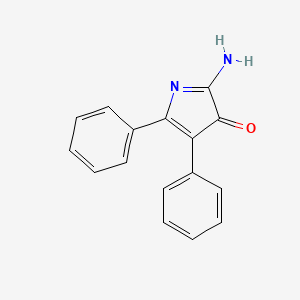
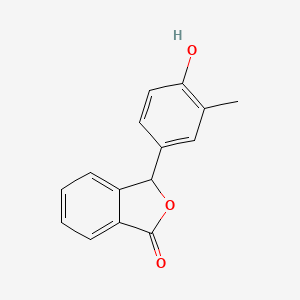
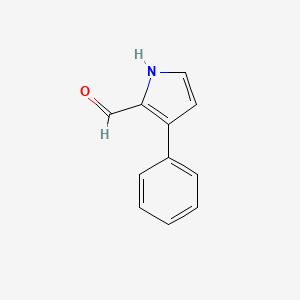
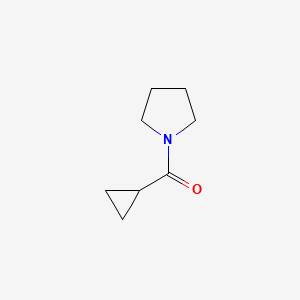
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)

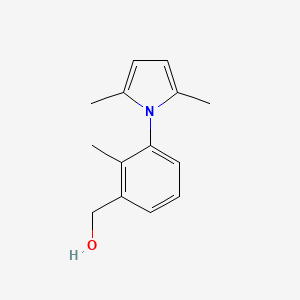
![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
